N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide
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Overview
Description
N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide is a complex organic compound that belongs to the class of sulfonyl benzamides. This compound is characterized by the presence of a phenylsulfonyl group and a dibenzofuran moiety, which are known for their significant biological and chemical properties. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide typically involves a multi-step process. One common method includes the Buchwald-Hartwig coupling reaction, where a palladium catalyst is used to couple an aryl halide with an amine in the presence of a base . The reaction conditions often involve the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of high-performance liquid chromatography (HPLC) is also common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of various enzymes and proteins, making it a candidate for drug development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide exerts its effects involves the inhibition of specific enzymes or proteins. The phenylsulfonyl group interacts with the active site of the target enzyme, blocking its activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler compound with a similar core structure but lacking the sulfonyl and benzamide groups.
N-(phenylsulfonyl)benzamide: Similar in structure but without the dibenzofuran moiety.
Uniqueness
N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide is unique due to the combination of its phenylsulfonyl and dibenzofuran groups. This combination imparts specific chemical and biological properties that are not observed in simpler analogs. The presence of the dibenzofuran moiety enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H21NO4S |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-(benzenesulfonyl)-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide |
InChI |
InChI=1S/C25H21NO4S/c27-25(18-9-3-1-4-10-18)26(31(28,29)20-11-5-2-6-12-20)19-15-16-24-22(17-19)21-13-7-8-14-23(21)30-24/h1-6,9-12,15-17H,7-8,13-14H2 |
InChI Key |
LEEXYEUQCZRDMR-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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